1-((Dimethylamino)methyl)cyclobutan-1-amine hydrochloride
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Overview
Description
1-((Dimethylamino)methyl)cyclobutan-1-amine hydrochloride is an organic compound with the molecular formula C7H16N2·HCl. It is a derivative of cyclobutanamine, where the amino group is substituted with a dimethylaminomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Dimethylamino)methyl)cyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-((Dimethylamino)methyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Simpler amines or dealkylated products.
Substitution: Various substituted cyclobutanamines depending on the reagents used.
Scientific Research Applications
1-((Dimethylamino)methyl)cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of 1-((Dimethylamino)methyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as ionotropic glutamate receptors in the central nervous system. This interaction modulates the activity of these receptors, leading to changes in neuronal signaling and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-((Dimethylamino)methyl)cyclopentan-1-amine hydrochloride
- 1-((Dimethylamino)methyl)cyclohexan-1-amine hydrochloride
- 1-((Dimethylamino)methyl)cycloheptan-1-amine hydrochloride
Uniqueness
1-((Dimethylamino)methyl)cyclobutan-1-amine hydrochloride is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs.
Properties
Molecular Formula |
C7H17ClN2 |
---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-[(dimethylamino)methyl]cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-9(2)6-7(8)4-3-5-7;/h3-6,8H2,1-2H3;1H |
InChI Key |
SYBSXAOBNMJWPN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CCC1)N.Cl |
Origin of Product |
United States |
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